molecular formula C12H7ClN2S B1305128 2-Chloro-3-(2-thienyl)quinoxaline CAS No. 71266-18-7

2-Chloro-3-(2-thienyl)quinoxaline

Cat. No. B1305128
CAS RN: 71266-18-7
M. Wt: 246.72 g/mol
InChI Key: FBYUCZXMDOQOSS-UHFFFAOYSA-N
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Description

“2-Chloro-3-(2-thienyl)quinoxaline” is a chemical compound with the molecular formula C12H7ClN2S . It is a type of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

The synthesis of “2-Chloro-3-(2-thienyl)quinoxaline” involves the reaction of o-phenylenediamine and 2-thenoylpyruvate, followed by treatment with phosphorus oxychloride . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(2-thienyl)quinoxaline” includes a fused benzene and pyrazine ring, which is a characteristic feature of quinoxalines . The structure has been analyzed using techniques such as FTIR spectra, elemental analysis, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical behavior of “2-Chloro-3-(2-thienyl)quinoxaline” towards nucleophilic reagents such as amines, acid hydrazides, alkoxides, and sodium hydroxide has been described . It has also been used in the formation of other compounds, such as 2-Chloro-3-(piperazin-2-yl)quinoxaline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(2-thienyl)quinoxaline” include a molecular weight of 246.715 Da and a mono-isotopic mass of 246.001846 Da . More detailed properties such as density, boiling point, vapor pressure, and others can be found in the referenced source .

Scientific Research Applications

Antifungal Application

Field

Medical Mycology

Summary

2-Chloro-3-hydrazinylquinoxaline, a derivative of 2-Chloro-3-(2-thienyl)quinoxaline, has been found to have substantial antifungal properties, particularly against various strains of Candida and Aspergillus .

Method

The compound was tested in vitro against diverse strains of Candida and Aspergillus. Additionally, its in vivo efficacy was assessed using a murine model for oral candidiasis induced by C. albicans cells ATCC 10231 .

Results

The compound demonstrated noteworthy effectiveness against various reference strains of Candida species, particularly against Candida krusei isolates. However, its performance against Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris isolates exhibited variability .

Synthesis and Reactivity

Field

Organic Chemistry

Summary

Quinoxaline, including 2-Chloro-3-(2-thienyl)quinoxaline, has become a subject of extensive research due to its wide range of physicochemical and biological activities .

Method

Various synthetic strategies and novel methodologies have been developed to decorate the quinoxaline scaffold with proper functional groups .

Results

The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Luminescence Application

Field

Material Science

Summary

Quinoxaline-containing ligands, such as 2-Chloro-3-(2-thienyl)quinoxaline, can be utilized as cyclometalating agents for metal ions such as Ir(III) and Pt(II), which are used in deep red emitting luminophores .

Method

The compound is used in the development of quinoxaline containing ligands that can be utilized as cyclometalating agents for metal ions .

Results

Quinoxaline-based ligands present a useful alternative to more common 2-phenylpyridine or quinoline based systems .

Organic Light Emitting Diodes (OLEDs)

Summary

2-(Thienyl)quinoxaline derivatives have been used in the development of Organic Light Emitting Diodes (OLEDs). These compounds have been found to exhibit desirable emission properties for the development of OLED dopants .

Method

The compound is used in the development of ligands that can be utilized as cyclometalating agents for metal ions .

Results

The use of these ligands in OLEDs has resulted in devices with efficient longer wavelength absorption, which is especially advantageous .

Photocatalytic Hydrogen Generation

Field

Chemistry

Summary

2-(Thienyl)quinoxaline derivatives have been used in photocatalytic hydrogen generation .

Results

The use of these ligands in photocatalytic hydrogen generation has shown promising results .

Electrochemiluminescent Materials

Summary

2-(Thienyl)quinoxaline derivatives have been used in the development of electrochemiluminescent materials .

Results

The use of these ligands in electrochemiluminescent materials has shown promising results .

Future Directions

Quinoxalines, including “2-Chloro-3-(2-thienyl)quinoxaline”, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, indicating a promising future in medicinal chemistry . Due to their essential role in treating infectious diseases, numerous synthetic routes have been developed, with a focus on green chemistry and cost-effective methods .

properties

IUPAC Name

2-chloro-3-thiophen-2-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-12-11(10-6-3-7-16-10)14-8-4-1-2-5-9(8)15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYUCZXMDOQOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384301
Record name 2-chloro-3-(2-thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-thienyl)quinoxaline

CAS RN

71266-18-7
Record name 2-chloro-3-(2-thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-thienyl)quinoxalin-2(1 H)-one (500 mg, 2.19 mmol.) and POCl3 (6 mL) was heated to reflux at 120° C. After the material was consumed, the reaction mixture was taken up with water and ice. The solid was collected and dried in vacuo to give 2-chloro-3-(2-thienyl)quinoxaline (400 mg, 74%). 1 H NMR (400 MHz, CDCl3) δ 8.22 (d, J=4.8 Hz, 1 H), 8.00 (d, J=10.4 Hz, 1 H), 7.91 (d, J=10.4 Hz, 1 H), 7.72˜7.61 (m, 2 H), 7.52 (d, J=6.8 Hz, 1 H), 7.13 (t, J=6.0 Hz, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

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